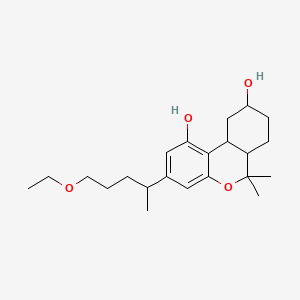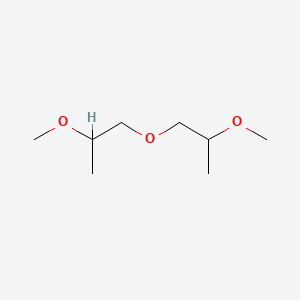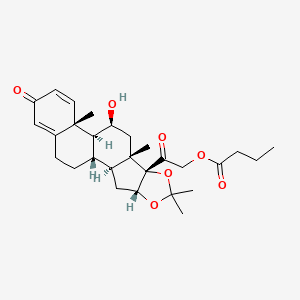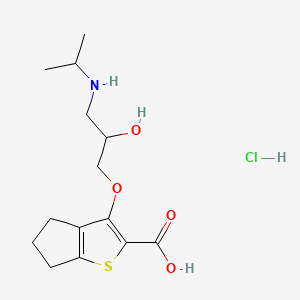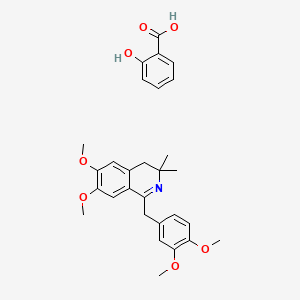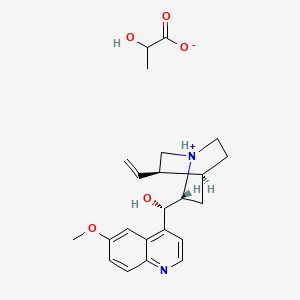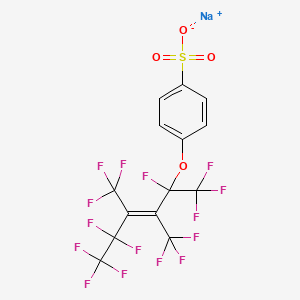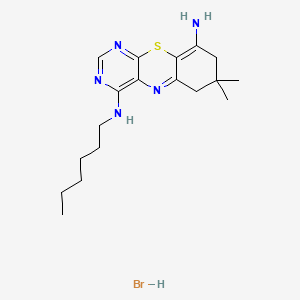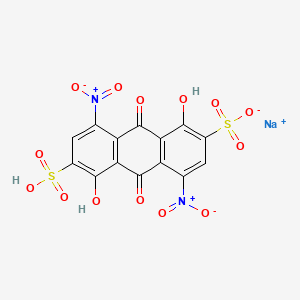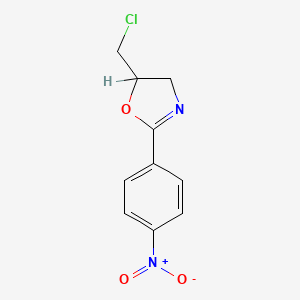
5-(Chloromethyl)-2-(p-nitrophenyl)-2-oxazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound referred to as “NIOSH/RP6796000” is hexavalent chromium, a chemical compound where chromium is in its +6 oxidation state. Hexavalent chromium compounds are known for their strong oxidizing properties and are widely used in various industrial applications. they are also recognized for their toxicity and carcinogenicity, posing significant health risks to humans.
准备方法
Synthetic Routes and Reaction Conditions
Hexavalent chromium compounds can be synthesized through the oxidation of trivalent chromium compounds. One common method involves the reaction of chromium(III) oxide with an oxidizing agent such as sodium peroxide or potassium permanganate under acidic conditions. The reaction typically proceeds as follows:
Cr2O3+3Na2O2→2Na3CrO4
Industrial Production Methods
In industrial settings, hexavalent chromium is often produced through the roasting of chromite ore (FeCr$_2$O$_4$) with sodium carbonate in the presence of oxygen. The process yields sodium chromate, which can be further processed to produce other hexavalent chromium compounds:
4FeCr2O4+8Na2CO3+7O2→8Na2CrO4+2Fe2O3+8CO2
化学反应分析
Types of Reactions
Hexavalent chromium compounds undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Hexavalent chromium can be reduced to trivalent chromium in the presence of reducing agents such as sulfur dioxide or ferrous sulfate.
Substitution Reactions: Hexavalent chromium can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Common Reagents and Conditions
Reducing Agents: Sulfur dioxide, ferrous sulfate, and ascorbic acid are commonly used to reduce hexavalent chromium to trivalent chromium.
Oxidizing Agents: Potassium permanganate and sodium peroxide are used to oxidize trivalent chromium to hexavalent chromium.
Major Products Formed
Reduction: The reduction of hexavalent chromium typically yields trivalent chromium compounds such as chromium(III) oxide.
Oxidation: The oxidation of trivalent chromium yields hexavalent chromium compounds such as sodium chromate and potassium dichromate.
科学研究应用
Hexavalent chromium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as oxidizing agents in various chemical reactions and analytical procedures.
Biology: Studied for their toxicological effects on living organisms and their mechanisms of toxicity.
Medicine: Investigated for their potential use in cancer treatment due to their ability to induce oxidative stress in cancer cells.
Industry: Widely used in electroplating, leather tanning, and wood preservation.
作用机制
Hexavalent chromium exerts its effects primarily through its strong oxidizing properties. It can penetrate cell membranes and undergo intracellular reduction to trivalent chromium, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cytotoxicity and genotoxicity. The molecular targets and pathways involved include:
DNA Damage: Hexavalent chromium can cause DNA strand breaks and cross-linking.
Protein Oxidation: Oxidative modification of proteins can disrupt their normal function.
Lipid Peroxidation: Oxidative damage to lipids can compromise cell membrane integrity.
相似化合物的比较
Hexavalent chromium can be compared with other similar compounds such as trivalent chromium and other heavy metal oxides. While trivalent chromium is an essential nutrient in trace amounts, hexavalent chromium is highly toxic and carcinogenic. Other heavy metal oxides, such as those of lead and cadmium, also exhibit toxicity but differ in their specific mechanisms of action and health effects.
List of Similar Compounds
Trivalent Chromium (Cr(III)): Less toxic and essential for human nutrition.
Lead Oxide (PbO): Toxic heavy metal oxide with different toxicological profiles.
Cadmium Oxide (CdO): Another toxic heavy metal oxide with distinct health effects.
属性
CAS 编号 |
53460-82-5 |
|---|---|
分子式 |
C10H9ClN2O3 |
分子量 |
240.64 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H9ClN2O3/c11-5-9-6-12-10(16-9)7-1-3-8(4-2-7)13(14)15/h1-4,9H,5-6H2 |
InChI 键 |
VAKXPXNNYOGTQK-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)

